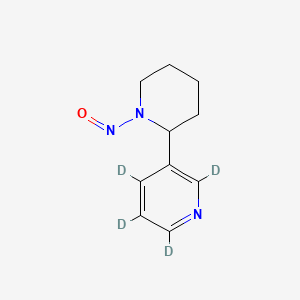
N-Carboxybenzyl Valbenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carboxybenzyl Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary, repetitive body movements. This compound is a modified form of Valbenazine, designed to enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting from the basic structure of Valbenazine. The process typically includes:
Protection of Functional Groups: Protecting groups are added to sensitive functional groups to prevent unwanted reactions.
Formation of the Core Structure: The core structure of Valbenazine is synthesized through a series of reactions, including condensation and cyclization.
Introduction of the Carboxybenzyl Group: The carboxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the carboxybenzyl moiety.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include:
Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Rigorous testing ensures the product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered pharmacological profiles.
Reduction: Reduced forms with potentially different therapeutic effects.
Substitution: Substituted derivatives with modified activity and selectivity.
科学的研究の応用
N-Carboxybenzyl Valbenazine has several scientific research applications, including:
Chemistry: Used as a model compound to study VMAT2 inhibition and related mechanisms.
Biology: Investigated for its effects on neurotransmitter release and synaptic function.
Medicine: Explored as a potential treatment for neurological disorders beyond tardive dyskinesia, such as Huntington’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting VMAT2 and related pathways.
作用機序
N-Carboxybenzyl Valbenazine exerts its effects by inhibiting VMAT2, a transporter responsible for packaging neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, particularly dopamine, from presynaptic neurons. This reduction in dopamine release is thought to alleviate the symptoms of tardive dyskinesia and other movement disorders.
類似化合物との比較
Similar Compounds
Valbenazine: The parent compound, used to treat tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor used for similar indications.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness of N-Carboxybenzyl Valbenazine
This compound is unique due to its modified structure, which may enhance its pharmacological properties compared to its parent compound, Valbenazine
特性
CAS番号 |
1025504-76-0 |
|---|---|
分子式 |
C₃₂H₄₄N₂O₆ |
分子量 |
552.7 |
同義語 |
N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)
